methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride
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Overview
Description
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of benzoic acid and contains an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a reductive amination reaction with ®-2-amino-1-hydroxyethane in the presence of a reducing agent such as sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride involves its interaction with specific molecular targets. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a prodrug, undergoing metabolic transformation to release active metabolites that exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
Ethyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride: An ethyl ester analog with slightly different physicochemical properties.
Methyl 3-[(1R)-2-amino-1-hydroxypropyl]benzoate hydrochloride: A homolog with an additional carbon in the amino alcohol moiety.
Uniqueness
Methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
methyl 3-[(1R)-2-amino-1-hydroxyethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
AWDDPFAOOBQYBT-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H](CN)O.Cl |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(CN)O.Cl |
Origin of Product |
United States |
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